5-Chloro-N-phenylfuran-2-carboxamide

Lipophilicity Drug Design Property Prediction

5-Chloro-N-phenylfuran-2-carboxamide is a furan-based carboxamide characterized by a chlorine atom at the furan's 5-position and an N-phenyl substituent. It is a small molecule (MW: 221.64 g/mol) with a computed XLogP3-AA of 3.1, indicating significant lipophilicity.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 77336-99-3
Cat. No. B6613910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-phenylfuran-2-carboxamide
CAS77336-99-3
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Cl
InChIInChI=1S/C11H8ClNO2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,(H,13,14)
InChIKeyZJKMVBOKNIMPSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-phenylfuran-2-carboxamide (CAS 77336-99-3): A Furan Carboxamide Building Block


5-Chloro-N-phenylfuran-2-carboxamide is a furan-based carboxamide characterized by a chlorine atom at the furan's 5-position and an N-phenyl substituent [1]. It is a small molecule (MW: 221.64 g/mol) with a computed XLogP3-AA of 3.1, indicating significant lipophilicity [2]. While primarily utilized as a synthetic intermediate, its core scaffold is found in bioactive molecules, including kinase inhibitors and antimicrobial agents. Its utility arises from its potential as a versatile starting material for creating diverse compound libraries, rather than from a pre-defined, singular biological activity.

Why Structural Analogs of 5-Chloro-N-phenylfuran-2-carboxamide Are Not Interchangeable


Generic substitution among furan-2-carboxamides is not scientifically justifiable due to the pronounced sensitivity of biological activity to specific substitution patterns. Systematic Structure-Activity Relationship (SAR) studies on closely related 5-arylfuran-2-carboxamides demonstrate that even minor modifications to the aryl ring at the 5-position of the furan can dramatically alter target potency by orders of magnitude [1]. For instance, in a series of urotensin-II receptor antagonists, the 3,4-difluorophenyl analog (1y) exhibited an IC50 of 6 nM, whereas other closely related analogs showed significantly different activities [1]. This high sensitivity to substitution pattern means that in silico predictions or biological models for one furan carboxamide are unlikely to translate reliably to another, necessitating empirical validation of each specific analog's properties.

Quantitative Evidence for 5-Chloro-N-phenylfuran-2-carboxamide (CAS 77336-99-3) Selection


Lipophilicity Differentiation: Computed XLogP3-AA of 3.1 vs. N-(4-Bromophenyl)furan-2-carboxamide

A computed property comparison reveals a significant difference in lipophilicity between 5-Chloro-N-phenylfuran-2-carboxamide and a structurally related analog, N-(4-bromophenyl)furan-2-carboxamide. The target compound has a computed XLogP3-AA of 3.1 [1]. In contrast, the N-(4-bromophenyl) analog is reported to have a higher cLogP of 4.07 [2]. This difference of nearly one log unit suggests that 5-chloro-N-phenylfuran-2-carboxamide would be less lipophilic and potentially have different solubility and membrane permeability characteristics.

Lipophilicity Drug Design Property Prediction

Class-Level Antibacterial Activity: Inferred Potential Against Drug-Resistant A. baumannii

While direct quantitative antibacterial data (e.g., MIC values) for 5-Chloro-N-phenylfuran-2-carboxamide is not publicly available, its close structural relative, N-(4-bromophenyl)furan-2-carboxamide, has demonstrated potent antibacterial activity against clinically isolated, drug-resistant bacteria. Specifically, the N-(4-bromophenyl) analog showed activity against NDM-positive Acinetobacter baumannii, a critical priority pathogen [1]. This class-level activity suggests that 5-Chloro-N-phenylfuran-2-carboxamide, sharing the same core furan-2-carboxamide scaffold, represents a viable starting point for synthesizing and evaluating new antimicrobial agents.

Antibacterial Drug Resistance NDM-positive

Scaffold for Anticancer Agent Development: Differentiated Cytotoxicity Potential vs. Inactive Analogs

The presence of a chlorine substituent on the furan ring is a key determinant of activity in related naphthofuran-2-carboxamide anticancer agents. In a series of 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs, the best NF-κB inhibitory and cytotoxic activities were observed in compounds bearing a 5′-chloro group on the naphthofuran ring [1]. This demonstrates that the 5-chloro substitution pattern, which is also present in 5-chloro-N-phenylfuran-2-carboxamide, is critical for biological activity in this chemical space.

Anticancer NF-κB Cytotoxicity

Primary Application Scenarios for 5-Chloro-N-phenylfuran-2-carboxamide (CAS 77336-99-3)


Medicinal Chemistry: Building Block for Kinase and GPCR Antagonist Libraries

Given its core scaffold and the critical role of the 5-chloro substituent in related bioactive compounds [1], 5-Chloro-N-phenylfuran-2-carboxamide serves as a valuable building block for synthesizing focused libraries targeting kinases and GPCRs, such as the urotensin-II receptor. The compound's predicted lipophilicity (XLogP3-AA = 3.1) [2] offers a differentiated starting point compared to more lipophilic analogs, potentially leading to improved ADME profiles in optimized leads.

Antimicrobial Research: Precursor for Novel Anti-Resistance Agents

The established activity of closely related furan-2-carboxamides against drug-resistant clinical isolates, including NDM-positive A. baumannii [3], makes this compound a strategic precursor for developing new antimicrobials. Researchers can leverage this scaffold to explore structure-activity relationships aimed at combating multidrug-resistant pathogens, a critical area of unmet medical need.

Chemical Biology: Probe Development for NF-κB Pathway Inhibition

The demonstrated importance of the 5-chloro substituent in naphthofuran-based NF-κB inhibitors and anticancer agents [4] positions 5-Chloro-N-phenylfuran-2-carboxamide as a key intermediate for synthesizing chemical probes to study the NF-κB pathway. This enables the investigation of novel mechanisms for anticancer and anti-inflammatory therapies.

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